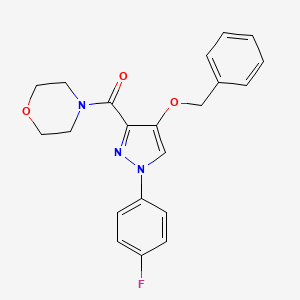

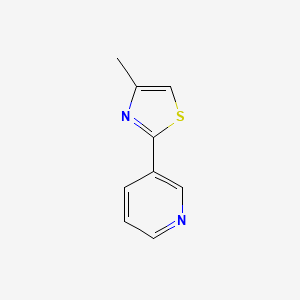

![molecular formula C8H15NO3S B2725871 2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptane 2-oxide CAS No. 2413879-03-3](/img/structure/B2725871.png)

2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptane 2-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Intramolecular Imino-ene Reaction

The intramolecular imino-ene reaction of 2H-azirines with alkenes has been explored for the rapid construction of spiro NH aziridines, a process that yields novel (poly)cyclic alkaloids. These compounds incorporate a unique 1,5-diazaspiro[2.4]heptane core, demonstrating the potential for creating complex molecular architectures from simpler precursors (Liu et al., 2018).

Spirocyclic Ligands in Transition Metal Coordination

Spirocyclic sulfur and selenium ligands have shown utility as molecular rigid rods in coordinating transition metal centers. The study explores the synthesis and characterization of chalcogen-containing spirocycles and their applications in forming complexes with copper, cobalt, and nickel, highlighting their potential in creating novel metal-organic frameworks (Petrukhina et al., 2005).

Living Carbocationic Polymerization

The application of specific compounds in the living carbocationic polymerization of isobutylene demonstrates the role such chemicals can play in polymer science, specifically in achieving polymers with predictable molecular weights and narrow distributions, an essential aspect for materials science and engineering (Wang et al., 1987).

Coordination Chemistry and Catalysis

Iron-catalyzed cycloaddition reactions underscore the importance of redox-active supporting ligands in facilitating transformations that yield bicyclic structures. Such reactions are critical for the development of new methodologies in organic synthesis and catalysis, showcasing the potential applications of spiro compounds in facilitating complex chemical transformations (Bouwkamp et al., 2006).

Synthesis of Functionalized Spirocycles

Research into the synthesis of 1,5-dioxaspiro[2.4]heptanes from dichloropropene demonstrates the potential of spiro compounds in the synthesis of biologically active and structurally complex natural compounds. Such processes are crucial for the development of new pharmaceuticals and materials (Alonso et al., 2002).

Propiedades

IUPAC Name |

2-imino-6,6-dimethoxy-2λ6-thiaspiro[3.3]heptane 2-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-11-8(12-2)3-7(4-8)5-13(9,10)6-7/h9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDQJDYZBCCVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2(C1)CS(=N)(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

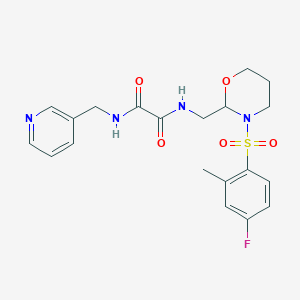

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2725788.png)

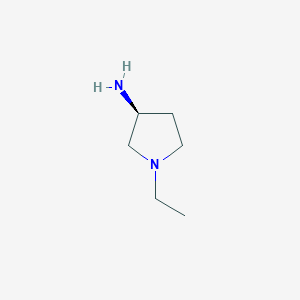

![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2725789.png)

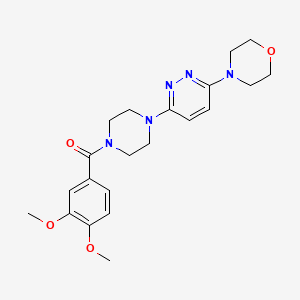

![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2725792.png)

![4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2725798.png)

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2725801.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B2725804.png)

![ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2725807.png)

![N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2725811.png)